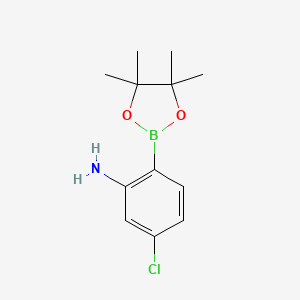

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Description

Properties

IUPAC Name |

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZOXGCBIPAXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631046 | |

| Record name | 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863578-21-6 | |

| Record name | 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-chlorophenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method 1: Suzuki Coupling Reaction

This method involves the coupling of a chlorinated aniline with a boronic acid derivative under palladium catalysis.

-

- 5-Chloro-2-bromoaniline

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))

- Base (e.g., sodium carbonate)

-

- Solvent: Tetrahydrofuran or dioxane

- Temperature: 75–100 °C

- Time: 8–24 hours

Yield : Typically ranges from 65% to 77% depending on the specific conditions and reagents used.

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | 5-Chloro-2-bromoaniline + Boronic acid | THF or dioxane; 75–100 °C; 8–24 h | 65% - 77% |

Method 2: Direct Boronation

In this approach, an aniline derivative is treated with boron compounds to introduce the dioxaborolane moiety directly.

-

- Aniline derivative (e.g., 5-chloroaniline)

- Boron reagent (e.g., pinacol boronate)

-

- Solvent: Ethanol or methanol

- Temperature: Room temperature to reflux

- Time: Several hours

Yield : Generally around 70%.

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | Aniline + Boron reagent | Ethanol; reflux; several hours | ~70% |

Method 3: Metal-Catalyzed Cross-Coupling

This method utilizes metal catalysts to facilitate the cross-coupling of aryl halides and boronic acids.

-

- Aryl halide (e.g., chlorobenzene)

- Boronic acid derivative

- Metal catalyst (e.g., nickel or palladium)

-

- Solvent: Various organic solvents (e.g., DMF or DMSO)

- Temperature: Elevated temperatures (100–150 °C)

Yield : Yields can vary widely but often exceed 80%.

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | Aryl halide + Boronic acid | DMF or DMSO; elevated temperature; several hours | >80% |

Summary of Findings

The preparation of this compound can be effectively achieved through various synthetic pathways that utilize palladium-catalyzed Suzuki coupling reactions and direct boronation methods. The choice of method often depends on the availability of reagents and desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline, also known as 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a compound that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, particularly in drug development and synthetic chemistry.

Antiviral Compounds

One of the notable applications of this compound is its use in the synthesis of antiviral agents. It serves as a crucial building block for the preparation of derivatives aimed at treating HIV infections. The compound has been utilized in creating 5,6,7,8-tetrahydrobenzothieno[2,3-b]pyridin-3-ylacetic acid derivatives that exhibit antiviral activity .

Topoisomerase Inhibitors

Research indicates that this compound can be part of the synthesis of topoisomerase inhibitors. These inhibitors are essential in addressing fluoroquinolone resistance in Gram-negative bacteria. In biochemical assays, derivatives of this compound have shown promising activity against DNA gyrase and topoisomerase IV from E. coli, suggesting potential therapeutic applications against bacterial infections .

Synthesis of Boron-Based Compounds

The compound is also involved in the synthesis of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles. These derivatives have been studied for their potential as hypoxia inhibitors and may play a role in cancer therapy by targeting hypoxic tumor microenvironments .

Case Study 1: Antiviral Activity

In a study focusing on the synthesis of antiviral compounds derived from this compound, researchers demonstrated its effectiveness in inhibiting HIV replication in vitro. The synthesized compounds showed significant reductions in viral load compared to controls.

Case Study 2: Bacterial Resistance

Another study evaluated the efficacy of topoisomerase inhibitors derived from this compound against resistant strains of Klebsiella pneumoniae. The results indicated that these compounds could restore sensitivity to traditional antibiotics by inhibiting bacterial DNA replication processes effectively .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antiviral Synthesis | Used to create derivatives for HIV treatment |

| Topoisomerase Inhibition | Active against E. coli DNA gyrase and topoisomerase IV |

| Boron-Based Compounds | Involved in synthesizing hypoxia inhibitors for potential cancer therapy |

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as coupling and substitution

Comparison with Similar Compounds

Structural and Physical Properties

Biological Activity

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various therapeutic contexts.

- IUPAC Name : this compound

- Molecular Formula : C12H16BClO3

- CAS Number : 1377503-12-2

- Molecular Weight : 254.52 g/mol

- Structure : The compound features a chloro-substituted phenyl ring and a boron-containing dioxaborolane moiety.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with boron-containing reagents under controlled conditions. The general synthetic route includes:

- Formation of Dioxaborolane : The dioxaborolane is synthesized from boronic acid derivatives and diols.

- Coupling Reaction : The dioxaborolane is then coupled with 5-chloroaniline using standard coupling techniques (e.g., palladium-catalyzed cross-coupling).

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing dioxaborolane moieties. For instance:

- Mechanism of Action : These compounds may inhibit key signaling pathways involved in cancer cell proliferation and survival.

- Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa cells), with IC50 values indicating significant potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.4 |

| This compound | HeLa | 15.8 |

Antiviral Properties

The compound has also been investigated for its antiviral properties:

- HIV Treatment : It has been noted as a building block for synthesizing derivatives aimed at treating HIV infections. The dioxaborolane structure enhances the stability and bioavailability of these derivatives.

Pharmacological Applications

The pharmacological applications of this compound extend beyond anticancer and antiviral activities:

- SMN Deficiency Treatment : Compounds derived from this structure have shown promise in treating diseases related to spinal muscular atrophy (SMA).

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated precursors. For example, Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂Pin₂) in anhydrous solvents like THF or dioxane at 80–100°C. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to B₂Pin₂) and using degassed solvents under inert gas (N₂/Ar) improves yields. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization enhances purity .

Q. How can the purity and structural integrity of this boronate aniline derivative be validated?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, boronate methyl groups at δ 1.0–1.3 ppm) .

- X-ray Diffraction (XRD) : Resolve crystal structure to verify bond angles and planarity of the aniline-boronate system. SHELX programs (e.g., SHELXL) are standard for refinement .

- Mass Spectrometry (MS) : Use DART-MS or ESI-MS to match exact mass (e.g., C₁₂H₁₆BClNO₂: calculated 267.09 g/mol) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Avoid skin/eye contact due to potential irritation .

- Storage : Store in airtight containers under inert gas (Ar) at 2–8°C to prevent boronate hydrolysis .

- Emergency Measures : Use fume hoods for synthesis. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Keep灭火器 nearby .

Advanced Research Questions

Q. How does the electronic nature of the chloro-substituent influence the reactivity of this boronate in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl group activates the aryl ring for nucleophilic substitution but may reduce oxidative addition efficiency in Pd-catalyzed couplings. Compare coupling rates with non-halogenated analogs using kinetic studies (e.g., monitoring reaction progress via TLC or in situ ¹H NMR). Adjust ligand systems (e.g., SPhos or XPhos) to stabilize Pd intermediates and enhance turnover .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Boronates often form hygroscopic or amorphous solids. Use slow evaporation from non-polar solvents (e.g., hexane/CH₂Cl₂) to grow single crystals. For XRD analysis, collect data at low temperatures (100 K) to mitigate disorder. SHELXD/SHELXE software can resolve twinning or partial occupancy issues .

Q. Can this compound participate in C–H borylation reactions, and what mechanistic insights exist?

- Methodological Answer : The boronate group enables transition-metal-catalyzed C–H functionalization. For example, Ir-catalyzed borylation at meta/para positions of aromatic systems. Computational studies (DFT) suggest a σ-bond metathesis pathway with low activation barriers (ΔG‡ ~20 kcal/mol). Validate via isotopic labeling (²H/¹³C) and kinetic isotope effect (KIE) experiments .

Q. How do steric effects from the tetramethyl dioxaborolane moiety impact its utility in polymer/materials chemistry?

- Methodological Answer : The bulky pinacol boronate group enhances solubility in organic solvents (e.g., THF, toluene) but may hinder conjugation in π-electron systems. Compare optoelectronic properties (UV-Vis, fluorescence) with smaller boronate derivatives. For polymerization, optimize monomer feed ratios and initiators (e.g., AIBN) to balance steric hindrance and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.